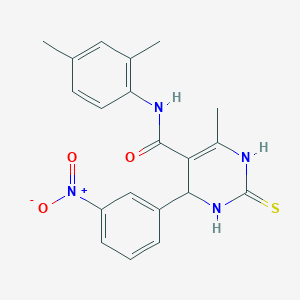
7,8-dihydroxy-2-methyl-3-phenyl-4H-chromen-4-one
Descripción general
Descripción
7,8-dihydroxy-2-methyl-3-phenyl-4H-chromen-4-one, commonly known as flavokawain B (FKB), is a naturally occurring chalcone found in the roots of kava (Piper methysticum), a plant that is traditionally used for its sedative and anxiolytic effects in the South Pacific region. FKB has recently gained attention in the scientific community for its potential therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Aplicaciones Científicas De Investigación
Spectral Analysis and Quantum Mechanical Studies
A study conducted by Al-Otaibi et al. (2020) focused on the spectroscopic analysis and quantum mechanical studies of benzopyran analogs, including compounds similar to 7,8-dihydroxy-2-methyl-3-phenyl-4H-chromen-4-one. They investigated the photovoltaic efficiency and interaction of these compounds with graphene, which showed enhanced physicochemical properties in their self-assemblies compared to individual constituents. This research suggests potential applications in solar cells and material science due to the compounds' ability to form molecular self-assemblies with enhanced properties (Al-Otaibi et al., 2020).
Inhibition of Cytosolic Carbonic Anhydrases
Basaran et al. (2008) synthesized a series of dihydroxycoumarin compounds, including analogs of this compound, and tested their effectiveness as inhibitors of human carbonic anhydrases I and II. These enzymes are significant in various physiological processes, and inhibiting them can have therapeutic implications in conditions like glaucoma and edema (Basaran et al., 2008).
Antimicrobial and Antioxidant Activities
Hatzade et al. (2008) reported on the synthesis of 7-hydroxy-3-pyrazolyl-chromen-4H-ones and their O-glucosides, structurally related to the compound . They assessed these compounds for antimicrobial and antioxidant activities, suggesting potential applications in pharmaceuticals and health sciences (Hatzade et al., 2008).
Photovoltaic Properties for Solar Cells
Gad et al. (2020) explored the electronic and photovoltaic properties of chromen-2-one-based organic dyes, including structures similar to this compound. Their study included a computational analysis of these compounds' suitability as photosensitizers in solar cells, indicating potential applications in renewable energy technology (Gad et al., 2020).
Propiedades
IUPAC Name |
7,8-dihydroxy-2-methyl-3-phenylchromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-9-13(10-5-3-2-4-6-10)14(18)11-7-8-12(17)15(19)16(11)20-9/h2-8,17,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKMAXMMHJRZQTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinazolinamine hydrochloride](/img/structure/B3965893.png)
![3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3965904.png)
![methyl 2-[(6-chloro-4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoate](/img/structure/B3965921.png)
![4-[5-ethyl-2-(ethylthio)-3-thienyl]-2-methyl-5-oxo-N-3-pyridinyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B3965922.png)
![3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1-(2-propyn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3965926.png)
![ethyl 2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3965927.png)

![5-[4-(allyloxy)phenyl]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B3965936.png)
![6-amino-3-tert-butyl-4-(5-nitro-2-furyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3965939.png)
![3-{[2-[(4-bromobenzoyl)amino]-3-(4-chlorophenyl)acryloyl]amino}benzoic acid](/img/structure/B3965947.png)
amino]tetrahydrothiophene 1,1-dioxide](/img/structure/B3965960.png)
![2,4-dichloro-N-{[(tetrahydro-2-furanylmethyl)amino]carbonothioyl}benzamide](/img/structure/B3965974.png)

![N-[2-(dimethylamino)-1-phenylethyl]-N-methyl-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B3965994.png)